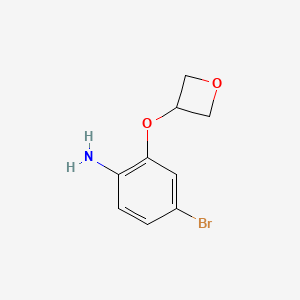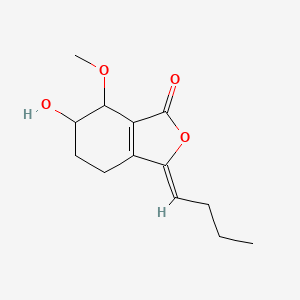![molecular formula C10H9BrFN3 B15091987 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzo[d][1,2,3]triazole core substituted with bromine, cyclobutyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[d][1,2,3]triazole core, followed by selective bromination, fluorination, and cyclobutylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and field-effect transistors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-benzo[d][1,2,3]triazole: The parent compound without the bromine, cyclobutyl, and fluorine substitutions.
4-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the cyclobutyl and fluorine groups.
6-Fluoro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine and cyclobutyl groups.
Uniqueness
4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H9BrFN3 |
|---|---|
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
4-bromo-1-cyclobutyl-6-fluorobenzotriazole |
InChI |
InChI=1S/C10H9BrFN3/c11-8-4-6(12)5-9-10(8)13-14-15(9)7-2-1-3-7/h4-5,7H,1-3H2 |
InChI-Schlüssel |
USKCEISGNUDGBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C3=C(C(=CC(=C3)F)Br)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


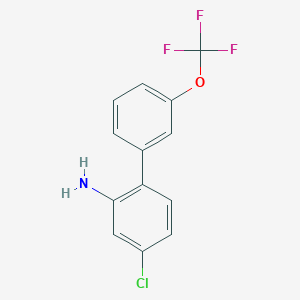
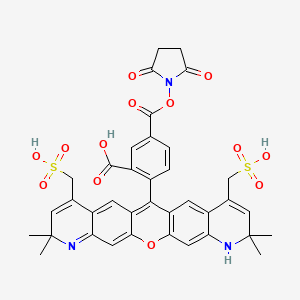

![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

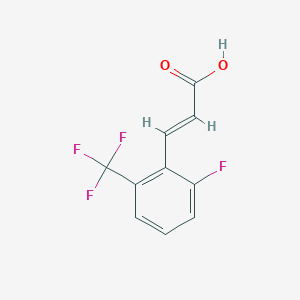


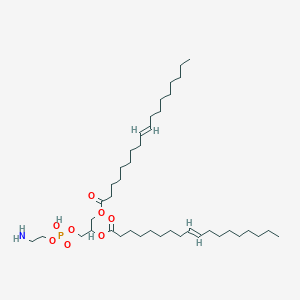
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
